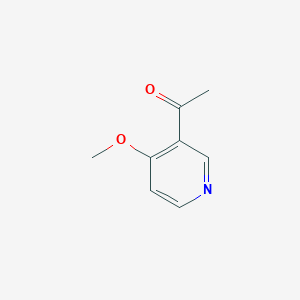![molecular formula C9H17NO3 B066401 Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 165683-90-9](/img/structure/B66401.png)
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, it is believed to inhibit the growth of bacteria and viruses by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have minimal toxicity to mammalian cells, making it a potential candidate for the development of new drugs. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One advantage of using Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for testing against a wide range of bacteria and viruses. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its effectiveness.
将来の方向性
There are several potential future directions for research on Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)). One direction is to further explore its antimicrobial activity and investigate its potential as a new antibiotic. Another direction is to study its anti-inflammatory properties and explore its potential as a treatment for inflammatory diseases. Additionally, research could focus on optimizing its effectiveness by further understanding its mechanism of action.
合成法
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) can be synthesized using various methods, including the reaction of carbamic acid with 1,2-epoxypropane and 2,2-dimethylpropanol in the presence of a catalyst. Another method involves the reaction of 1,2-epoxypropane with carbamic acid in the presence of a catalyst, followed by the addition of 2,2-dimethylpropanol.
科学的研究の応用
Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics. Additionally, Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)) has been shown to have antiviral activity against several viruses, including influenza virus and herpes simplex virus.
特性
CAS番号 |
165683-90-9 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-6(7-5-12-7)10-8(11)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,11)/t6-,7-/m0/s1 |
InChIキー |
CPVJSPZFUWECHS-BQBZGAKWSA-N |
異性体SMILES |
C[C@@H]([C@@H]1CO1)NC(=O)OC(C)(C)C |
SMILES |
CC(C1CO1)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1CO1)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




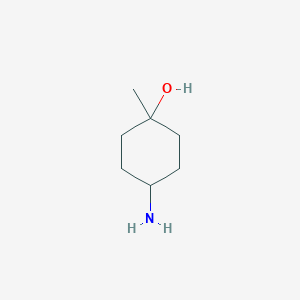
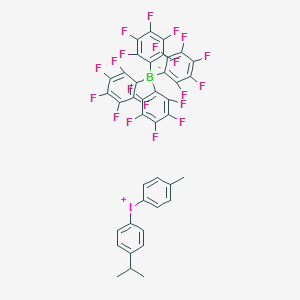
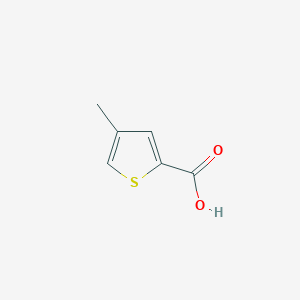

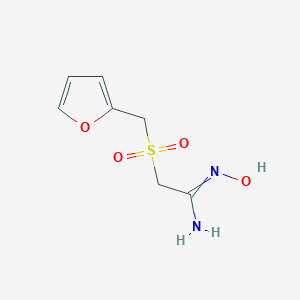


![N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine](/img/structure/B66331.png)
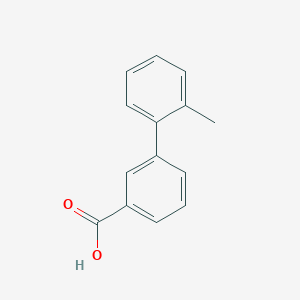

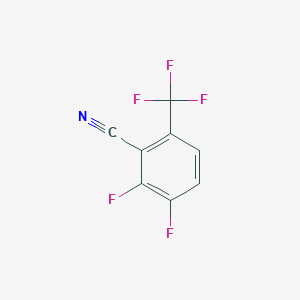
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)
